molecular formula C18H13N B13126791 5-Vinyl-5H-benzo[b]carbazole

5-Vinyl-5H-benzo[b]carbazole

Cat. No.: B13126791
M. Wt: 243.3 g/mol
InChI Key: ZKFLUAQTBKGRFE-UHFFFAOYSA-N
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Description

5-Vinyl-5H-benzo[b]carbazole is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, which is known for its excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make this compound a potential candidate for various applications in nanodevices, rechargeable batteries, and electrochemical transistors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Vinyl-5H-benzo[b]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fe-catalyzed intramolecular cyclization of vinyl-substituted precursors. This method involves the use of iron catalysts to facilitate the cyclization process, leading to the formation of the benzo[b]carbazole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Vinyl-5H-benzo[b]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Vinyl-5H-benzo[b]carbazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Vinyl-5H-benzo[b]carbazole involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with neurodegenerative diseases. This inhibition is thought to occur through the binding of the compound to the amyloid-beta peptides, preventing their aggregation and subsequent toxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Vinyl-5H-benzo[b]carbazole is unique due to its vinyl group, which allows for further functionalization and modification. This makes it a versatile building block for the synthesis of various derivatives with tailored properties for specific applications .

Properties

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

5-ethenylbenzo[b]carbazole

InChI

InChI=1S/C18H13N/c1-2-19-17-10-6-5-9-15(17)16-11-13-7-3-4-8-14(13)12-18(16)19/h2-12H,1H2

InChI Key

ZKFLUAQTBKGRFE-UHFFFAOYSA-N

Canonical SMILES

C=CN1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31

Origin of Product

United States

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